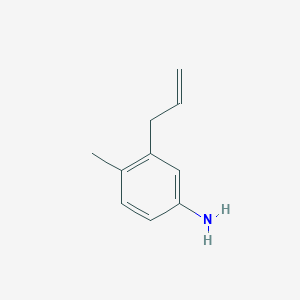
(S)-2-phenylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Phenylazetidine is a chiral azetidine derivative characterized by a phenyl group attached to the second carbon of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the phenyl group imparts unique chemical properties to this compound. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-phenylethylamines. This can be achieved using various cyclizing agents under controlled conditions. For instance, the reaction of N-phenylethylamine with a suitable halogenating agent, followed by base-induced cyclization, can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification techniques are crucial for scaling up the production while maintaining the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-2-phenylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Substitution: The phenyl group or the azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-2-phenylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a chiral ligand in asymmetric synthesis.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-phenylazetidine involves its interaction with specific molecular targets. The chiral nature of the compound allows it to bind selectively to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
2-phenylazetidine: The non-chiral version of the compound.
N-phenylethylamine: A precursor in the synthesis of (S)-2-phenylazetidine.
Azetidine: The parent compound without the phenyl group.
Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of the phenyl group, which imparts specific reactivity and interaction profiles. This makes it valuable in asymmetric synthesis and as a chiral ligand in various chemical reactions.
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2S)-2-phenylazetidine |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 |
InChI Key |
CLNGGMJEJSANIE-VIFPVBQESA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
C1CNC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

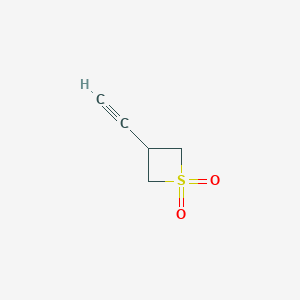
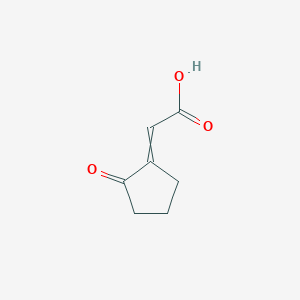
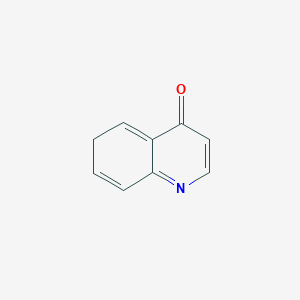
![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
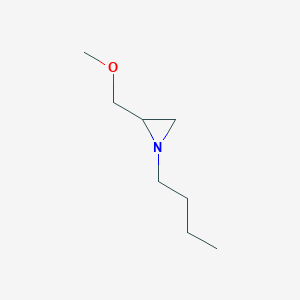
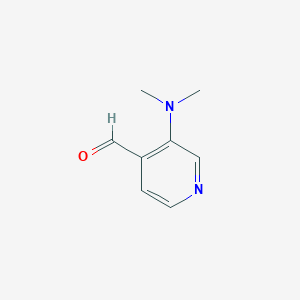

![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
